N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide
Overview
Description
N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide, commonly known as ISA247, is a synthetic compound that has been extensively studied for its immunosuppressive properties. It is a promising drug candidate for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
Mechanism of Action
ISA247 exerts its immunosuppressive effects by inhibiting the calcineurin pathway, which is involved in the activation of T cells. It binds to the cyclophilin D protein, which is part of the mitochondrial permeability transition pore complex, and inhibits its interaction with calcineurin. This leads to the inhibition of T cell activation and the production of cytokines.
Biochemical and physiological effects:
ISA247 has been shown to have a potent immunosuppressive effect in vitro and in vivo. It has been shown to inhibit the production of cytokines, such as interleukin-2 and interferon-gamma, and the activation of T cells. ISA247 has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
ISA247 is a promising drug candidate for the treatment of autoimmune diseases, and its immunosuppressive effects have been extensively studied. However, there are some limitations to its use in lab experiments. ISA247 is a synthetic compound, and its synthesis can be complex and time-consuming. In addition, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the research on ISA247. One direction is to further optimize the synthesis of the compound to improve its yield and purity. Another direction is to study its mechanism of action in more detail, including its interaction with calcineurin and other proteins involved in the immune response. Additionally, further research is needed to evaluate the safety and efficacy of ISA247 in clinical trials for the treatment of autoimmune diseases.
Scientific Research Applications
ISA247 has been extensively studied for its immunosuppressive properties. It has been shown to inhibit the activation of T cells and the production of cytokines, which are involved in the immune response. ISA247 has been tested in preclinical and clinical studies for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. It has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(2)20-18(22)13-25-16-10-8-15(9-11-16)12-19-21-26(23,24)17-6-4-3-5-7-17/h3-12,14,21H,13H2,1-2H3,(H,20,22)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQATJXZQLLGKK-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.